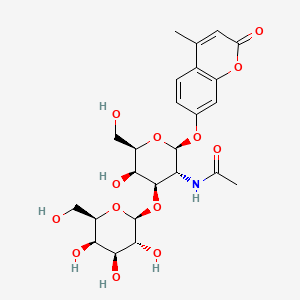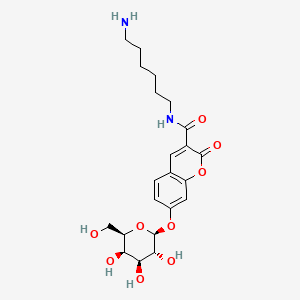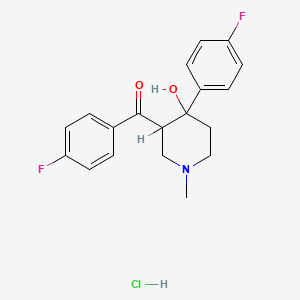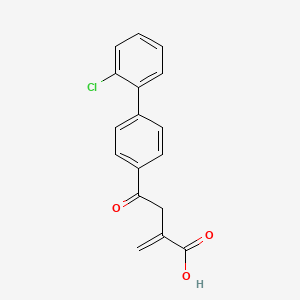
Ponfolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ponfolin is a natural product found in Citrus trifoliata and Clausena excavata with data available.
Wissenschaftliche Forschungsanwendungen
1. Role in Detoxification and Atherosclerosis
Research has shown that serum paraoxonase (PON1), associated with Ponfolin, is crucial in detoxifying organophosphate insecticides such as parathion and chlorpyrifos. Additionally, PON1 may help protect against coronary artery disease by destroying pro-inflammatory oxidized lipids in oxidized low-density lipoproteins (LDLs). PON1 deficiency in mice resulted in increased sensitivity to organophosphate toxicity and susceptibility to atherosclerosis (Shih et al., 1998).
2. Pharmacological Activities
Taxifolin, associated with Ponfolin, has displayed various pharmacological activities in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Its anti-cancer activity has been particularly prominent, as observed in various in vitro and in vivo models (Sunil & Xu, 2019).
3. Impact on Cognitive Development
The enzyme paraoxonase 1 (PON1) is a key factor in metabolizing organophosphates. Studies have shown that prenatal exposure to organophosphates, combined with maternal PON1 activity and genotype, can significantly impact cognitive development in children, particularly affecting perceptual reasoning (Engel et al., 2011).
4. Inhibition by Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives have been found to inhibit human paraoxonase-I (hPON1). This discovery is significant as PON1 plays a role in the metabolism of harmful substances and its activity levels are crucial in determining susceptibility to certain toxins (Işık et al., 2019).
5. Therapeutic Promise in Disease States
Dihydroquercetin, another compound linked to Ponfolin, shows therapeutic promise in major diseases such as cancer, cardiovascular disease, and liver disease. It has been observed to activate the antioxidant response element, inhibit certain enzymes in carcinogenesis, and have effects on cholesterol biosynthesis (Weidmann, 2012).
Eigenschaften
CAS-Nummer |
88223-89-6 |
|---|---|
Produktname |
Ponfolin |
Molekularformel |
C24H28O4 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
2,2-dimethyl-10-(2-methylbut-3-en-2-yl)-5-(2-methylbut-3-en-2-yloxy)pyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C24H28O4/c1-9-22(3,4)18-20-15(11-12-17(25)26-20)19(27-23(5,6)10-2)16-13-14-24(7,8)28-21(16)18/h9-14H,1-2H2,3-8H3 |
InChI-Schlüssel |
JUUQZEDESBYHJJ-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC(C)(C)C=C)C |
Kanonische SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC(C)(C)C=C)C |
Andere CAS-Nummern |
88223-89-6 |
Synonyme |
ponfolin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



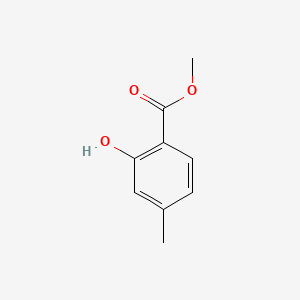
![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1196127.png)

